2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline
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Overview
Description
QUINOLINE,1,2,3,4-TETRAHYDRO-2,2,4,7-TETRAMETHYL-1-[2-(1H-1,2,4-TRIAZOL-5-YLTHIO)ETHYL]-: is a complex organic compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are semi-hydrogenated derivatives of quinoline, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Quinoline: Tetrahydroquinolines can be synthesized by the hydrogenation of quinolines using heterogeneous catalysts.
From 1-Indanone: Another method involves the preparation from 1-indanone (benzocyclopentanone).
Industrial Production Methods: Industrial production often involves the use of column chromatography (CC) for purification, employing silica gel or alumina as the stationary phase and a mixture of appropriate solvents as the mobile phase .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The hydrogenation of quinolines to produce tetrahydroquinolines is a common reduction reaction.
Substitution: Various substitution reactions can occur on the quinoline ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and heterogeneous catalysts.
Major Products:
Oxidation: Corresponding nitrone.
Reduction: Tetrahydroquinolines.
Scientific Research Applications
Chemistry:
Biology:
- They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Medicine:
- Tetrahydroquinoline derivatives are common in medicinal chemistry and are used in the development of drugs such as oxamniquine, dynemycin, and viratmycin .
Industry:
Mechanism of Action
The mechanism of action of tetrahydroquinoline derivatives often involves the inhibition of specific molecular targets. For example, the inhibition of the CDK5/p25 complex, which leads to the hyperphosphorylation of tau protein, is a viable target for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison:
- 1,2,3,4-Tetrahydro-2-methylquinoline and 1,2,3,4-Tetrahydroquinoline are simpler derivatives of tetrahydroquinoline. The presence of additional functional groups in QUINOLINE,1,2,3,4-TETRAHYDRO-2,2,4,7-TETRAMETHYL-1-[2-(1H-1,2,4-TRIAZOL-5-YLTHIO)ETHYL]- makes it unique and potentially more versatile in its applications .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from chemistry and biology to medicine and industry.
Properties
CAS No. |
42986-92-5 |
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Molecular Formula |
C17H24N4S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline |
InChI |
InChI=1S/C17H24N4S/c1-12-5-6-14-13(2)10-17(3,4)21(15(14)9-12)7-8-22-16-18-11-19-20-16/h5-6,9,11,13H,7-8,10H2,1-4H3,(H,18,19,20) |
InChI Key |
OOCYQHWYPLKNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2)C)CCSC3=NC=NN3)(C)C |
Origin of Product |
United States |
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